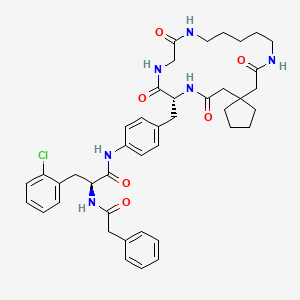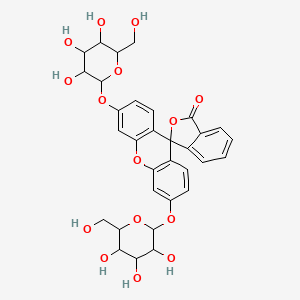
Fluorescein di-b-d-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein di-β-D-galactopyranoside is a fluorogenic substrate widely used in biochemical assays. It is particularly sensitive to β-galactosidase, an enzyme that hydrolyzes the compound to produce a highly fluorescent product, fluorescein . This property makes it an invaluable tool in various scientific fields, including molecular biology, biochemistry, and medical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
Fluorescein di-β-D-galactopyranoside is synthesized through a multi-step process involving the protection and deprotection of hydroxyl groups on the galactose moieties, followed by the coupling of these moieties to fluorescein . The reaction typically involves the use of protective groups such as acetyl or benzyl groups to prevent unwanted side reactions. The final deprotection step yields the desired product.
Industrial Production Methods
Industrial production of fluorescein di-β-D-galactopyranoside follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
化学反応の分析
Types of Reactions
Fluorescein di-β-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase . This hydrolysis results in the sequential formation of fluorescein monogalactoside and fluorescein, both of which are fluorescent.
Common Reagents and Conditions
The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature, making it suitable for use in live cell assays . Common reagents include β-galactosidase enzymes sourced from various organisms, including Escherichia coli.
Major Products
The major products of the hydrolysis reaction are fluorescein monogalactoside and fluorescein . Fluorescein is highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry.
科学的研究の応用
Fluorescein di-β-D-galactopyranoside has a wide range of applications in scientific research:
作用機序
Fluorescein di-β-D-galactopyranoside is hydrolyzed by β-galactosidase to produce fluorescein, a highly fluorescent compound . The hydrolysis occurs in two steps: first, the formation of fluorescein monogalactoside, followed by the formation of fluorescein. The fluorescence intensity is directly proportional to the enzymatic activity, making it a reliable indicator of β-galactosidase presence and activity .
類似化合物との比較
Similar Compounds
Fluorescein di-β-D-glucopyranoside: Similar in structure but specific to β-glucosidase.
Resorufin β-D-galactopyranoside: Requires only a single-step hydrolysis to attain full fluorescence.
o-Nitrophenyl β-D-galactopyranoside: A common spectrophotometric substrate for β-galactosidase but less sensitive than fluorescein di-β-D-galactopyranoside.
Uniqueness
Fluorescein di-β-D-galactopyranoside is unique due to its high sensitivity and specificity for β-galactosidase. Its ability to produce a highly fluorescent product upon hydrolysis makes it superior to other substrates in terms of detection sensitivity and ease of use in various assays .
特性
IUPAC Name |
3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBILYWTYHOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
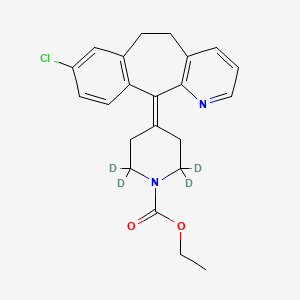


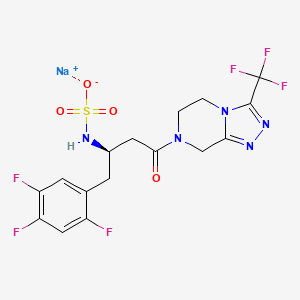

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)
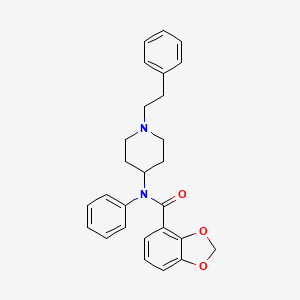
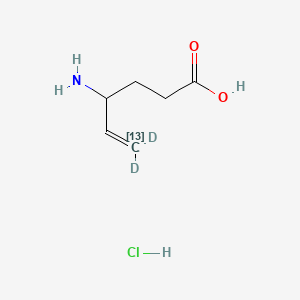
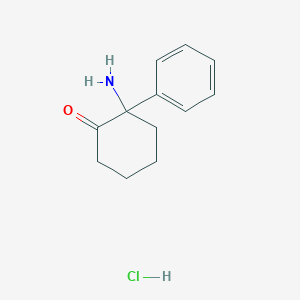

![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
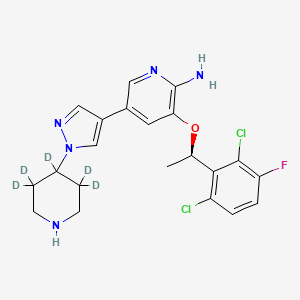
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
